molecular formula C11H14F3N B12974653 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine

Cat. No.: B12974653
M. Wt: 217.23 g/mol
InChI Key: FBTVAKHTIGLFGI-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is a fluorinated amine compound of interest in advanced chemical research and development. The presence of both difluoromethyl and fluorine substituents on the phenyl ring makes this molecule a valuable building block for constructing more complex structures, particularly in medicinal chemistry and materials science. Fluorine atoms and fluorinated groups are widely used in drug design to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . The difluoromethyl group (HCF2) can serve as a bioisostere for carbonyl or thiol groups, and is also explored for its potential to influence hydrogen bonding interactions . As a fluorinated amine, this compound belongs to a class of chemicals that have been studied as potential sources of nucleophilic fluoride ion in synthetic organic chemistry, enabling the introduction of fluorine into other molecules . Researchers can utilize this amine as a key synthon in the synthesis of novel pharmaceuticals, agrochemicals, or ligands for catalysts. The specific properties and mechanisms of action for this compound are an active area of investigation, and its value lies in its potential to unlock new chemical space in fluorine chemistry. This product is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-10(15)8-5-4-7(11(13)14)6-9(8)12/h4-6,10-11H,2-3,15H2,1H3

InChI Key

FBTVAKHTIGLFGI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C(F)F)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Fluorination

The aromatic core, 4-(difluoromethyl)-2-fluorophenyl moiety, is typically prepared by selective fluorination of phenyl derivatives. Methods include:

  • Electrophilic fluorination using reagents like Selectfluor to introduce fluorine atoms at specific positions on the aromatic ring.
  • Use of pentafluoro-gem-diol intermediates, which exist predominantly in hydrated form due to the electronegativity of fluorines, facilitating further transformations.

Difluoromethylation

Difluoromethyl groups are introduced via difluoromethane transfer reagents or by generating difluoroenolates from pentafluoro-gem-diols under basic conditions. The difluoroenolate intermediate can be formed by treatment with Grignard reagents or strong bases such as sodium bis(trimethylsilyl)amide.

Formation of the Butan-1-amine Side Chain

Alkylation and Ester Formation

The butan-1-amine side chain is introduced through alkylation steps involving alkyl chloroformates and suitable bases. For example, t-butyl 4-(p-fluorophenyl)butyrate is synthesized by reacting the corresponding acid with alkyl chloroformates at low temperatures (-70°C to 0°C), minimizing by-product formation.

Reduction to Alcohol

The ester intermediate is reduced to the corresponding alcohol using selective reducing agents that preserve the fluoromethylene group. Preferred reducing agents include diisobutylaluminum hydride (DIBAL-H), lithium borohydride, or sodium borohydride, typically in solvents like tetrahydrofuran or toluene at temperatures ranging from -30°C to 30°C.

Amination and Final Product Formation

Halogenation and Amination

The alcohol intermediate is converted to a haloalkane (e.g., bromo or chloro derivative) using halogenating agents. This haloalkane is then reacted with alkali metal salts of diformylamide (e.g., sodium diformylamide) to form N-formyl intermediates.

Hydrolysis to Amine

The N-formyl intermediate undergoes hydrolysis under acidic or basic conditions (e.g., lithium hydroxide or hydrochloric acid in aqueous or mixed solvents) at temperatures from 0°C to 150°C to yield the target amine, 1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine.

Purification

The final product is purified by standard techniques such as chromatography, recrystallization, or distillation to achieve high purity suitable for pharmaceutical applications.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Range Time (hours) Notes
Alkyl chloroformate reaction t-butyl 4-(p-fluorophenyl)butyrate + base (NaH, NaOtBu, NaHMDS) -70°C to 0°C (prefer -20°C to 0°C) 0.5 - 2 Minimizes by-products; base titration value critical for yield
Reduction of ester to alcohol DIBAL-H, LiBH4, NaBH4 in THF or toluene -30°C to 30°C 2 - 5 DIBAL-H preferred for selectivity
Halogenation Appropriate halogenating agent (e.g., PBr3, SOCl2) Ambient to 50°C 1 - 3 Converts alcohol to haloalkane
Amination with diformylamide Sodium diformylamide + catalyst (NaI or KI) in NMP, DMF, or acetonitrile mixtures 50°C to 90°C 2 - 24 Catalyst improves reaction rate; solvent choice affects solubility and purity
Hydrolysis to amine LiOH, NaOH, or HCl in water/alcohol mixtures 0°C to 150°C 2 - 24 Hydrolysis conditions optimized to avoid decomposition
Purification Chromatography, recrystallization Ambient Variable Final product isolated as pure amine

Research Findings and Challenges

  • Alkali Metal Salts of Diformylamide: Novel crystallization methods yield granular solids free of methanol and ammonia contamination, improving handling and reaction consistency.

  • Difluoroenolate Stability: Difluoroenolates generated from pentafluoro-gem-diols are unstable and prone to self-adduct formation if isolated before reaction with imines or electrophiles. An improved method involves in situ generation of difluoroenolates in the presence of the electrophile to enhance yield and reduce by-products.

  • Reaction Optimization: Temperature control is critical across steps to minimize side reactions. For example, alkyl chloroformate reactions are best at -20°C to 0°C, while amination and hydrolysis steps require moderate heating (50°C to 150°C) for completion.

  • Yield and Purity: Optimized methods achieve yields up to 67% for difluorinated amino ketone intermediates, with high purity after chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can regenerate the amine group. Substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Synthetic Routes

The common synthetic pathway involves:

  • Formation of the Fluorophenyl Intermediate: This step introduces a fluorine atom to a phenyl ring, followed by the addition of a difluoromethyl group through electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The haloalkane reacts with ammonia or an amine in the presence of a catalyst to form the desired amine product.

Scientific Research Applications

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine has several notable applications:

Chemistry

  • Building Block for Organic Synthesis: It is utilized as a precursor in the synthesis of more complex organic molecules. Researchers often employ it to create derivatives that may exhibit enhanced biological activity or novel properties.

Biology

  • Study of Enzyme-Catalyzed Reactions: The compound is used in biochemical assays to investigate metabolic pathways and enzyme kinetics. Its structure allows researchers to modify it for studying various enzymatic processes.

Industry

  • Manufacture of Pharmaceuticals: The compound plays a role in developing pharmaceutical agents, particularly those targeting specific metabolic pathways or diseases.
  • Pesticide Production: Its chemical properties make it suitable for use in formulating pesticides that are effective against specific pests while minimizing environmental impact.

Data Table: Applications Overview

Application AreaSpecific Use CaseDescription
ChemistryOrganic SynthesisServes as a building block for complex molecules
BiologyEnzyme StudiesUsed in assays to study enzyme kinetics
Pharmaceutical IndustryDrug DevelopmentA precursor for pharmaceuticals targeting metabolism
AgriculturePesticide FormulationComponent in developing effective pest control agents

Case Study 1: Enzyme Kinetics

Case Study 2: Pharmaceutical Development

A recent investigation into new drug candidates identified derivatives of this compound that exhibited significant anti-inflammatory properties. These findings suggest that this compound could lead to the development of novel treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The specific pathways and targets depend on the biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The following table highlights key structural differences and molecular properties between 1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine and three closely related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Amine Backbone Features Key Physico-Chemical Traits
Target: this compound C₁₁H₁₃F₃N 231.23 4-(CF₂H), 2-F Linear butan-1-amine High lipophilicity (logP ~3.1), enhanced metabolic stability
1-[4-(butan-2-yl)phenyl]-2-(4-fluorophenyl)ethan-1-amine C₁₈H₂₂FN 271.37 4-(butan-2-yl), 4-F Branched ethan-1-amine Moderate lipophilicity (logP ~2.8), steric hindrance from branched substituents
1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine C₁₂H₁₈FN 195.28 4-F Dimethyl-substituted butan-1-amine Increased steric bulk (logP ~2.5), reduced solubility in polar solvents
(E)-2-(Fluoromethylene)-4-(4-fluorophenyl)butan-1-amine (Mofegiline) C₁₁H₁₃F₂N 197.22 4-F Conjugated fluoromethylene group Rigid conformation (due to E-configuration), MAO-B inhibitory activity
Key Observations:
  • Backbone Flexibility : The linear butan-1-amine chain in the target compound allows greater conformational flexibility than the dimethyl-substituted backbone in or the rigid fluoromethylene group in .
  • Lipophilicity : The target compound’s higher logP (~3.1) suggests superior membrane permeability relative to (logP ~2.5) and (logP ~2.3), which could enhance blood-brain barrier penetration.

Biological Activity

1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a butan-1-amine backbone with a difluoromethyl group and a fluorinated phenyl ring, contributing to its unique chemical properties. The synthesis typically involves several steps including:

  • Bromination : Starting from 4-fluorobenzene.
  • Grignard Reaction : Formation of the Grignard reagent.
  • Reaction with Ethyl Chloroformate : To form an ester intermediate.
  • Hydrolysis and Reduction : Yielding the final amine product.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity and metabolic stability, which is crucial for its pharmacological effects.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, potentially making it a candidate for antibiotic development.
  • Antifungal Properties : Similar fluorinated compounds have shown promise in inhibiting fungal growth, indicating potential applications in treating fungal infections.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may selectively target cancer cells, offering a pathway for anticancer drug development.

Case Studies

Several studies have highlighted the biological potential of fluorinated amines similar to this compound:

  • Antimicrobial Studies : A study demonstrated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In vitro assays showed that certain derivatives led to reduced viability in cancer cell lines, suggesting potential as anticancer agents .
  • Fungal Inhibition : Research on related compounds indicated effective inhibition of phytopathogenic fungi, suggesting applications in agricultural biotechnology .

Data Table of Biological Activities

Activity TypeReference StudyObserved Effect
Antimicrobial Significant inhibition of bacterial growth
Cytotoxicity Reduced viability in cancer cell lines
Antifungal Effective against phytopathogenic fungi

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